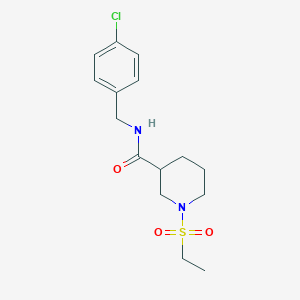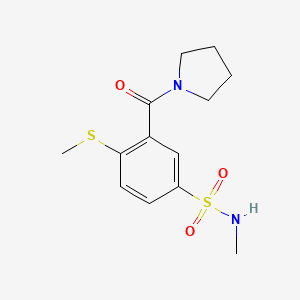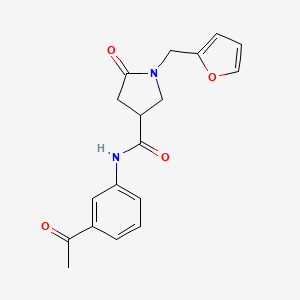
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea compounds and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylase, which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, it has been shown to improve insulin sensitivity, which is important for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in organic solvents, which makes it easy to work with. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications.
However, there are also limitations to the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments. It has been shown to exhibit cytotoxic effects on normal cells, which can limit its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea. One area of research is the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea. Another area of research is the investigation of the potential therapeutic applications of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea and its potential side effects.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity, and has been investigated as a potential treatment for various types of cancer. It has also been studied for its potential to treat other diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-18(2,3)12-8-9-16(22-4)15(10-12)21-17(23)20-14-7-5-6-13(19)11-14/h5-11H,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKQZHKZRDCNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrazole-3-carboxylate](/img/structure/B4736760.png)
![4-amino-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4736764.png)




![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4736789.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4736808.png)
![methyl (5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4736816.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4736820.png)
![N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4736822.png)
